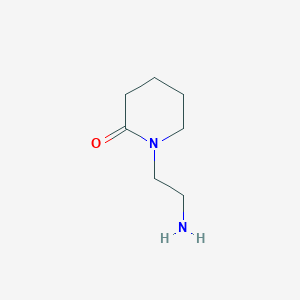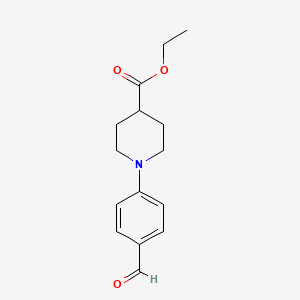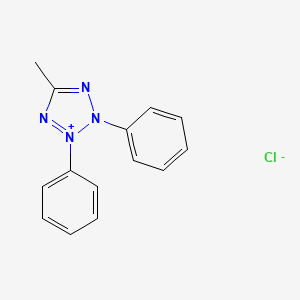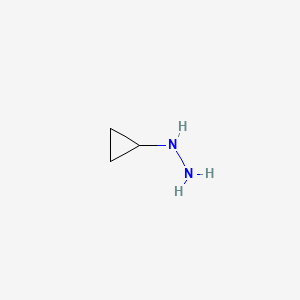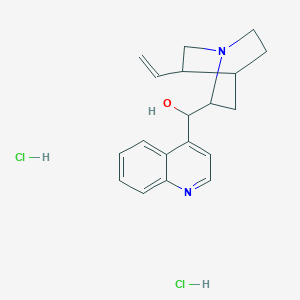
Cinchonidine Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinchonidine Dihydrochloride is a useful research compound. Its molecular formula is C19H23ClN2O and its molecular weight is 330.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Cinchonidine Dihydrochloride is a member of the Cinchona alkaloids, which also include quinine, quinidine, and cinchonine . The primary targets of this compound are the malaria-causing parasites, specifically Plasmodium falciparum .
Mode of Action
This compound interacts with its targets by preventing the polymerization of the toxic hematin, which is formed by the degradation of hemoglobin in erythrocytes, to hemozoin . This interaction results in the death of the malaria-causing parasites .
Biochemical Pathways
The action of this compound affects the heme detoxification pathway in the malaria parasites . By inhibiting the conversion of toxic hematin to non-toxic hemozoin, this compound causes an accumulation of toxic hematin, leading to the death of the parasites .
Pharmacokinetics
It is known that the different salts of quinine, a similar cinchona alkaloid, can have substantial differences in molecular weight, which can affect their bioavailability .
Result of Action
The molecular effect of this compound’s action is the prevention of hemozoin formation, leading to an accumulation of toxic hematin . On a cellular level, this results in the death of the malaria parasites .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the natural environmental conditions such as temperature and humidity, as well as the gritty texture soil, have been shown to be the most suitable conditions for the seed germination of Cinchona officinalis, the plant from which this compound is derived .
Análisis Bioquímico
Biochemical Properties
Cinchonidine Dihydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to inhibit the polymerization of toxic hematin, formed by the degradation of hemoglobin in erythrocytes, into hemozoin. This interaction is particularly significant in the context of its antimalarial properties. Additionally, this compound interacts with chiral stationary phases in enantioselective chromatography, making it valuable in stereochemistry and asymmetric synthesis .
Cellular Effects
This compound has been shown to influence various cellular processes. In human erythroleukemia cells, it induces erythroid differentiation and increases fetal hemoglobin production. This effect is mediated through the upregulation of γ-globin gene expression. Furthermore, this compound affects cell signaling pathways and cellular metabolism, contributing to its therapeutic potential in treating β-thalassemia .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It inhibits the polymerization of hematin by binding to heme, thereby preventing the formation of hemozoin. This mechanism is crucial for its antimalarial activity. Additionally, this compound interacts with enzymes involved in chiral catalysis, enhancing their enantioselective properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various conditions, but its activity can be influenced by factors such as pH and temperature. Long-term studies have shown that this compound maintains its efficacy in inhibiting hematin polymerization and inducing erythroid differentiation over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits hematin polymerization without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including gastrointestinal disturbances and cardiac arrhythmias. These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver, where it undergoes hydroxylation and oxidation reactions. The major metabolites include 3-hydroxycinchonidine and 2’-oxocinchonidine. These metabolic transformations are catalyzed by cytochrome P450 enzymes, particularly CYP3A4 .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is known to interact with transporters such as P-glycoprotein, which facilitates its efflux from cells. Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability. The compound’s localization within specific tissues is influenced by its affinity for binding proteins and transporters .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is primarily localized in the cytoplasm and lysosomes of cells. The compound’s localization is influenced by its physicochemical properties, including its lipophilicity and ability to form hydrogen bonds. These properties enable this compound to interact with intracellular targets and exert its biochemical effects .
Propiedades
Número CAS |
24302-67-8 |
|---|---|
Fórmula molecular |
C19H23ClN2O |
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
(R)-[(2S,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;hydrochloride |
InChI |
InChI=1S/C19H22N2O.ClH/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1H/t13-,14-,18+,19-;/m1./s1 |
Clave InChI |
IMUHWLVEEVGMBC-ITZVBHCYSA-N |
SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.Cl.Cl |
SMILES isomérico |
C=C[C@@H]1CN2CC[C@@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.Cl |
SMILES canónico |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.Cl |
Pictogramas |
Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



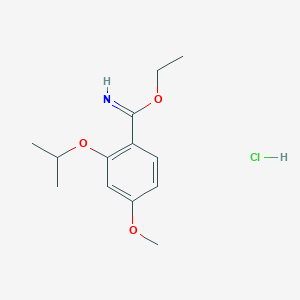

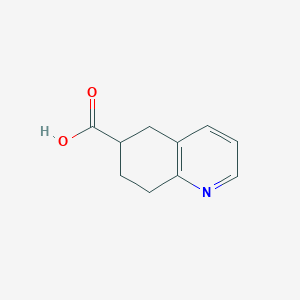

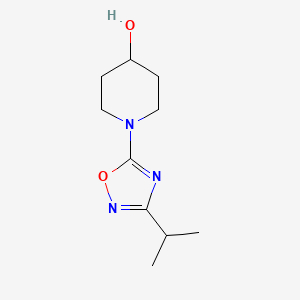
![[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1591805.png)
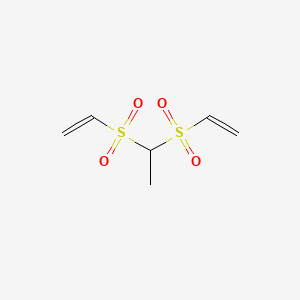
![[4-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine](/img/structure/B1591811.png)
